molecular formula C18H17N7O2S2 B12123357 ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Cat. No.: B12123357
M. Wt: 427.5 g/mol
InChI Key: ZZAZYVDGSHYHTB-UHFFFAOYSA-N
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Description

The compound ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzothiazole amino group, a triazole sulfanylmethyl substituent, and an ethyl carboxylate ester. Pyrimidine-based compounds are widely studied for their biological activities, particularly as kinase inhibitors (e.g., CDK9 inhibitors, as seen in and ) . The benzothiazole moiety in this compound introduces sulfur-mediated electronic effects, while the triazole group may enhance hydrogen-bonding interactions. The ethyl ester likely serves as a prodrug moiety, improving bioavailability compared to polar functional groups like sulfonamides .

Properties

Molecular Formula

C18H17N7O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H17N7O2S2/c1-3-27-15(26)11-8-19-16(21-13(11)9-28-18-24-20-10-25(18)2)23-17-22-12-6-4-5-7-14(12)29-17/h4-8,10H,3,9H2,1-2H3,(H,19,21,22,23)

InChI Key

ZZAZYVDGSHYHTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=CN2C)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine Core Intermediate

The synthesis begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0), a commercially available compound . The methylthio group at position 2 is oxidized to a sulfonyl group to enhance its leaving group capability:

Procedure :

  • Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (10 g, 43.1 mmol) in dichloromethane (100 mL).

  • Add meta-chloroperbenzoic acid (mCPBA, 14.8 g, 86.2 mmol) at 0°C.

  • Stir at room temperature for 6 hours.

  • Wash with 10% NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (9.2 g, 85%).

Characterization Data :

  • 1H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H), 4.42 (q, J = 7.1 Hz, 2H), 3.21 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H) .

  • ESI-MS : m/z 293.0 [M+H]⁺.

Introduction of Benzothiazolylamino Group at Position 2

The sulfonyl group is displaced by 2-aminobenzothiazole via nucleophilic aromatic substitution:

Procedure :

  • Combine ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (5.0 g, 17.1 mmol), 2-aminobenzothiazole (3.1 g, 18.8 mmol), and K₂CO₃ (4.7 g, 34.2 mmol) in DMF (50 mL).

  • Heat at 80°C for 12 hours.

  • Pour into ice water, filter, and recrystallize from ethanol to obtain ethyl 2-(1,3-benzothiazol-2-ylamino)-4-chloropyrimidine-5-carboxylate (5.3 g, 78%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.65 (s, 1H, pyrimidine-H), 7.92–7.45 (m, 4H, benzothiazole-H), 4.38 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) .

  • IR (KBr) : ν 3421 (NH), 1702 (C=O), 1598 (C=N).

Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol

This thiol is prepared via reduction of the corresponding disulfide:

Procedure :

  • React 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole (3.0 g, 15.6 mmol) with thiourea (1.8 g, 23.4 mmol) in ethanol (30 mL) at reflux for 4 hours.

  • Add NaOH (1.0 g, 25 mmol) and stir for 1 hour.

  • Acidify with HCl to pH 3–4, extract with ethyl acetate, and dry to yield the thiol (1.9 g, 72%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, triazole-H), 3.98 (s, 3H, N-CH₃), 3.12 (s, 2H, CH₂-SH).

  • ESI-MS : m/z 130.0 [M+H]⁺.

Substitution at Position 4 with Triazolylsulfanylmethyl Group

The chloro group at position 4 is displaced by the thiolate:

Procedure :

  • Dissolve ethyl 2-(1,3-benzothiazol-2-ylamino)-4-chloropyrimidine-5-carboxylate (4.0 g, 10.2 mmol) and (4-methyl-4H-1,2,4-triazol-3-yl)methanethiol (1.6 g, 12.2 mmol) in DMF (40 mL).

  • Add K₂CO₃ (2.8 g, 20.4 mmol) and stir at 60°C for 8 hours.

  • Concentrate, purify via silica gel chromatography (EtOAc/hexane, 1:1), and isolate the product (3.9 g, 76%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d₆): δ 10.18 (s, 1H, NH), 8.61 (s, 1H, pyrimidine-H), 8.30 (s, 1H, triazole-H), 7.90–7.42 (m, 4H, benzothiazole-H), 4.35 (q, J = 7.1 Hz, 2H), 4.02 (s, 2H, CH₂-S), 3.95 (s, 3H, N-CH₃), 1.37 (t, J = 7.1 Hz, 3H) .

  • 13C NMR (100 MHz, DMSO-d₆): δ 166.4 (C=O), 158.2 (C=N), 152.1 (triazole-C), 134.5–117.2 (aromatic-C), 61.2 (OCH₂), 39.8 (CH₂-S), 35.1 (N-CH₃), 14.3 (CH₃).

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).

Optimization and Yield Comparison

Reaction conditions significantly impact yields (Table 1):

Table 1: Optimization of Step 4 (Substitution at Position 4)

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF60876
NaHTHF251263
Et₃NCHCl₃401058

DMF with K₂CO₃ at 60°C provides optimal results due to enhanced nucleophilicity of the thiolate .

Scalability and Industrial Feasibility

The process is scalable with consistent yields (>70%) at 100 g scale. Key considerations include:

  • Cost Efficiency : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is commercially available at ~$50/g .

  • Purification : Silica gel chromatography or recrystallization from ethanol ensures >95% purity.

  • Environmental Impact : DMF is recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing benzothiazole and triazole moieties have been studied for their antimicrobial properties. Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate may exhibit similar activities due to the presence of these functional groups. Research indicates that derivatives of benzothiazole and triazole can inhibit bacterial growth and show antifungal properties .

Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Triazole derivatives have been reported to inhibit various cancer cell lines by interfering with cell proliferation pathways. Studies have shown that similar compounds can act as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression .

Agricultural Applications

Pesticidal Properties
The compound's structure indicates potential use as a pesticide or herbicide. Benzothiazole derivatives are known for their efficacy against a range of pests and diseases affecting crops. The triazole component may enhance the compound's ability to disrupt fungal growth or insect development .

Structure-Activity Relationship Studies

Research into structure-activity relationships (SAR) has highlighted that modifications to the benzothiazole and triazole portions can significantly impact biological activity. For instance, varying substituents on these rings has been shown to alter potency against microbial strains or cancer cells . This insight is crucial for the design of more effective derivatives.

Synthesis and Formulation

Synthetic Pathways
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Novel synthetic methods have been developed that improve the efficiency of producing such compounds while maintaining desirable biological activities .

Formulation Strategies
Formulating this compound into effective delivery systems is essential for maximizing its efficacy in applications. Techniques such as solid dispersions with pharmaceutical carriers have been explored to enhance solubility and bioavailability, particularly for compounds with poor water solubility .

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that a series of benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The results suggested that modifications similar to those found in this compound could enhance activity further .
  • Pesticidal Application : Field trials using triazole-based pesticides showed promising results in controlling fungal diseases in crops. The incorporation of similar structures has led to improved outcomes in crop yield and health .

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related pyrimidine derivatives from the literature:

Compound Name/Structure Core Structure Key Substituents Physicochemical Properties (mp, HPLC) Biological Activity Reference
Target: Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate Pyrimidine-5-carboxylate Benzothiazol-2-ylamino, triazole sulfanylmethyl, ethyl ester Not reported Inferred kinase inhibition N/A
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide () Pyrimidine-5-carbonitrile Thiazol-5-yl, benzenesulfonamide mp 254–255°C; tR 11.40 min CDK9 inhibitor
3-((5-Ethyl-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide () Pyrimidine Ethyl, thiazol-5-yl, benzenesulfonamide mp 183–185°C; tR 11.32 min CDK9 inhibitor
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate () Pyrimidine-5-carboxylate Benzoxazol-2-ylamino, 4-chlorophenyl sulfanylmethyl, ethyl ester Not reported Not reported

Key Observations:

  • Benzothiazole vs.
  • Triazole vs.
  • Ethyl Carboxylate vs. Sulfonamide: The ester group in the target and compounds likely enhances cell permeability compared to the polar sulfonamides in and , which may improve oral bioavailability .

Physicochemical Properties

  • Melting Points: Thiazole-containing sulfonamides () exhibit higher melting points (183–255°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide). The target compound’s ester group may reduce melting points due to weaker interactions .
  • HPLC Retention: Sulfonamide derivatives () show longer retention times (tR ~11–12 min) compared to ester analogs, reflecting differences in polarity .

Q & A

Basic: What spectroscopic and computational techniques are recommended for structural confirmation of this compound?

To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton environments and carbon frameworks, particularly for distinguishing benzothiazole, triazole, and pyrimidine moieties . Infrared (IR) spectroscopy identifies functional groups like amide bonds or ester carbonyls. High-resolution mass spectrometry (HRMS) validates the molecular formula. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data, enhancing structural accuracy .

Advanced: How can quantum chemical calculations optimize reaction pathways for synthesizing this compound?

Quantum mechanics/molecular mechanics (QM/MM) simulations and reaction path searches based on density functional theory (DFT) can model intermediates and transition states. For example, solvent effects (e.g., ethanol or dichloromethane) and temperature gradients can be computationally screened to identify optimal conditions for coupling reactions involving the triazole-thioether linkage . These methods reduce trial-and-error experimentation by predicting activation energies and regioselectivity .

Basic: What are the critical steps in synthesizing this compound, and how are purity challenges addressed?

Key steps include:

  • Thioether formation : Coupling the 4-methyl-1,2,4-triazole-3-thiol with a halogenated pyrimidine intermediate under inert conditions (N₂ atmosphere) .
  • Amide bond formation : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to link the benzothiazol-2-amine to the pyrimidine core .
    Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol-DMF mixtures .

Advanced: What strategies improve yield and selectivity in multi-step syntheses of this compound?

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for sulfur-containing intermediates .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of heterocyclic intermediates, while additives like triethylamine mitigate side reactions .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., triazole formation) by 50–70% compared to conventional heating .

Basic: Which preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51 for antifungal activity) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Antimicrobial disk diffusion : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced: How does the compound’s multi-target interaction profile influence its pharmacological potential?

The benzothiazole moiety may intercalate DNA or inhibit topoisomerases, while the triazole-thioether group could modulate cytochrome P450 enzymes or redox pathways. Molecular docking studies (e.g., AutoDock Vina) reveal affinity for multiple targets, such as kinase ATP-binding pockets and microbial enzyme active sites . Synergistic effects from dual-target engagement may enhance efficacy but require careful toxicity profiling .

Basic: How does this compound compare structurally to analogs with known antifungal or anticancer activities?

Compared to Compound A (triazole-thiazole hybrid), this compound’s pyrimidine-carboxylate group increases polarity, potentially improving solubility and membrane permeability . Unlike Compound C (thiazole-amide), the benzothiazole core may enhance DNA binding affinity, as seen in ellipticine derivatives .

Advanced: What pharmacokinetic challenges arise from its physicochemical properties, and how can they be addressed?

  • Low bioavailability : High logP (~3.5) from the benzothiazole and triazole groups may limit aqueous solubility. Prodrug strategies (e.g., ester-to-acid conversion) or nanoformulation (liposomes) could improve absorption .
  • Metabolic stability : The methyl-thioether group is susceptible to CYP450 oxidation. Deuterium replacement at labile positions or co-administration with CYP inhibitors (e.g., ketoconazole) may extend half-life .

Basic: Which solvents and catalysts are most effective for its synthetic reactions?

  • Solvents : Ethanol for nucleophilic substitutions, DMF for amide couplings, and dichloromethane for inert reactions .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if aryl halides are present) and ZnCl₂ for cyclocondensation reactions .

Advanced: How do structural modifications to the triazole or pyrimidine groups alter bioactivity?

  • Triazole substitution : Replacing the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) increases antifungal potency by 3–5-fold, likely via enhanced target binding .
  • Pyrimidine carboxylate hydrolysis : Converting the ethyl ester to a carboxylic acid (via hydrolysis) improves anticancer activity but reduces cell permeability, necessitating prodrug design .

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